4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid
Description
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (CAS: 90-20-0; ChemSpider ID: 6742) is an aminonaphthalenesulfonic acid derivative with the molecular formula C₁₀H₉NO₇S₂ and a molecular weight of 319.30 g/mol . It belongs to the naphthol family and is characterized by two sulfonic acid groups at positions 2 and 7, an amino group at position 4, and a hydroxyl group at position 3. The compound is highly water-soluble (11 g/L) and forms salts such as monosodium hydrates (C₁₀H₁₀NNaO₈S₂; MW: 359.30 g/mol) .
It is widely utilized in dye synthesis (e.g., Acid Brown 75, Trypan Blue, Direct Blue 15) due to its diazo coupling reactivity . Pharmacologically, it exhibits antioxidant, anti-inflammatory, and anti-cancer activities, as demonstrated in in vitro and in silico studies . Additionally, derivatives of this compound show potent inhibition of HIV-1 reverse transcriptase (RT) and Trypanosoma brucei RNA-editing ligase (TbREL1) .
Properties
IUPAC Name |
4-amino-5-hydroxynaphthalene-2,7-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C10H9NO7S2/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI Key |
APRRQJCCBSJQOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046981 | |
| Record name | 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid | |
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Molecular Weight |
319.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy- | |
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CAS No. |
90-20-0, 90431-97-3, 94552-30-4, 98073-05-3, 90432-00-1, 98072-99-2, 312693-54-2 | |
| Record name | H acid | |
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| Record name | 1-Naphthol-8-amino-3,6-disulfonic acid | |
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| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy- | |
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| Record name | 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid | |
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| Record name | 4-amino-5-hydroxynaphthalene-2,7-disulphonic acid | |
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| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, coupled with 6-amino-4-hydroxy-2-naphthalenesulfonic acid and diazotized 2-(4-aminophenyl)-1H-benzimidazol-5-amine | |
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| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, diazotized, coupled with diazotized 3,3'-dichloro[1,1'-biphenyl]-4,4'-diamine and 5,5'-oxybis[1,3-benzenediol], sodium salts | |
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| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, diazotized, coupled with diazotized 2-[(4-aminophenyl)amino]-5-nitrobenzenesulfonic acid, diazotized 4-nitrobenzenamine and resorcinol, potassium sodium salts | |
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| Record name | 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt hydrate | |
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| Record name | 1-NAPHTHOL-8-AMINO-3,6-DISULFONIC ACID | |
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Preparation Methods
Starting Materials and Initial Functionalization
The synthesis typically begins with naphthalene or its derivatives. Initial sulfonation introduces sulfonic acid groups at specific positions on the naphthalene backbone. For example, nitronaphthalene serves as a common precursor, undergoing sequential reduction and sulfonation steps.
Reaction Pathway :
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Reduction of Nitronaphthalene : Catalytic hydrogenation or iron-mediated reduction converts nitronaphthalene to aminonaphthalene.
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Sulfonation : Aminonaphthalene reacts with fuming sulfuric acid (20–30% SO₃) at 80–100°C to introduce sulfonic acid groups.
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Hydroxylation : Oxidative or hydrolytic conditions introduce the hydroxyl group at position 5.
Critical Parameters :
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Temperature control (±2°C) to avoid side reactions like over-sulfonation.
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Stoichiometric excess of sulfonating agents (1.5–2.0 equivalents) to ensure complete functionalization.
Industrial-Scale Production
Industrial synthesis optimizes cost and scalability while maintaining purity standards (>95%). A representative workflow includes:
| Step | Process | Conditions | Yield |
|---|---|---|---|
| 1 | Nitronaphthalene reduction | H₂ (3 atm), Pd/C catalyst, 50°C | 85% |
| 2 | Sulfonation | H₂SO₄/SO₃, 90°C, 6 hr | 78% |
| 3 | Hydroxylation | NaOH (20%), 120°C, 4 hr | 65% |
Challenges :
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Residual sulfuric acid removal requires neutralization with lime (CaO), generating gypsum waste.
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Filtration of insoluble byproducts (e.g., sodium sulfate) demands precision to avoid product loss.
Purification and Quality Control
Crystallization Techniques
The crude product is purified via recrystallization from acidic ethanol (pH 2–3). Key steps:
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Dissolution in hot ethanol-water (1:1 v/v).
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Gradual cooling to 5°C to precipitate pure crystals.
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Centrifugation and vacuum drying (40°C, 12 hr).
Purity Metrics :
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HPLC analysis (C18 column, 0.1% TFA mobile phase) confirms ≤0.5% impurities.
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UV-Vis spectroscopy (λmax = 320 nm) verifies structural integrity.
Regulatory Compliance
Industrial batches must adhere to FAO/WHO guidelines for residual solvents and heavy metals:
| Parameter | Limit | Method |
|---|---|---|
| Unsulfonated amines | ≤0.01% | Titration |
| Sulfate ash | ≤0.1% | Gravimetry |
| Heavy metals (Pb, As) | ≤10 ppm | ICP-MS |
Comparative Analysis of Methodologies
Laboratory vs. Industrial Synthesis
| Aspect | Laboratory Scale | Industrial Scale |
|---|---|---|
| Sulfonation agent | Chlorosulfonic acid | Fuming H₂SO₄ |
| Reaction time | 8–12 hr | 4–6 hr |
| Yield | 60–70% | 75–80% |
| Energy input | Moderate | High (steam heating) |
Trade-offs :
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Laboratory methods favor precision; industrial processes prioritize throughput.
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Batch vs. continuous flow systems impact cost and consistency.
Emerging Innovations
Catalytic Sulfonation
Recent studies explore zeolite catalysts (e.g., H-ZSM-5) to enhance sulfonation efficiency. Key advantages:
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Reduced sulfuric acid consumption (30–40% lower).
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Higher regioselectivity for 2,7-disubstitution.
Data :
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Turnover frequency (TOF) = 12.4 h⁻¹.
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Selectivity improvement: 88% → 94%.
Solvent-Free Synthesis
Microwave-assisted reactions eliminate solvents, reducing waste:
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10 min reaction time at 150°C.
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Yield comparable to conventional methods (72–75%).
Chemical Reactions Analysis
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: It can undergo substitution reactions, particularly in the presence of diazonium salts to form azo compounds.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and diazonium salts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Electrochemical Sensors
One of the prominent applications of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid is in the development of electrochemical sensors. For example, a study demonstrated the use of molecularly imprinted poly(this compound) modified glassy carbon electrodes for detecting theophylline. The sensor exhibited high sensitivity and selectivity, making it a valuable tool for monitoring drug levels in biological samples .
Pharmaceutical Formulations
The compound has been investigated for its role in drug delivery systems, particularly for theophylline, a drug used to treat asthma. Research indicated that using this compound as a modifier in chitosan nanoparticles enhanced the bioavailability and therapeutic effects of theophylline. This approach aims to improve drug absorption and reduce side effects associated with traditional delivery methods .
Dyes and Pigments
This compound is also utilized in synthesizing various dyes and pigments due to its chromogenic properties. Its ability to form stable complexes with metals allows it to be used in textile dyeing and other colorant applications .
Case Study 1: Electrochemical Sensor Development
In a study conducted by Abou-Basha et al., a molecularly imprinted polymer based on this compound was developed for the electrochemical detection of theophylline. The results showed that this sensor could detect concentrations as low as 0.1 µM with a linear response up to 10 µM, indicating its potential for clinical applications in monitoring asthma treatments .
Case Study 2: Enhanced Drug Delivery Systems
Research by Condino-Neto et al. explored the use of thiolated chitosan nanoparticles loaded with theophylline and modified with this compound. The findings revealed that this formulation significantly improved drug absorption across bronchial epithelium compared to conventional delivery methods, providing a promising avenue for asthma therapy .
Comparative Data Table
| Application Area | Description | Key Findings |
|---|---|---|
| Electrochemical Sensors | Detection of drugs like theophylline | High sensitivity (0.1 µM detection limit) |
| Pharmaceutical Formulations | Enhanced bioavailability of drugs | Improved absorption and reduced side effects |
| Dyes and Pigments | Synthesis of colorants for textiles | Stable metal complexes formed |
Mechanism of Action
The mechanism of action of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid primarily involves its ability to absorb ultraviolet light and re-emit it as visible light, thereby enhancing the brightness and whiteness of materials. The molecular targets and pathways involved in this process are related to its interaction with the material’s surface and the subsequent emission of light .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1 Malonic Acid (HOOC-CH₂-COOH)
- Structure : Dicarboxylic acid without aromatic rings or sulfonic groups.
- Activities : Exhibits anti-inflammatory and antioxidant effects but lacks anti-cancer or antiviral activity .
- Applications : Precursor for cinnamic acid synthesis (used in anti-inflammatory drugs like metacin) .
2.1.2 1-Naphthol-8-amino-3,6-disulfonic Acid (H-Acid)
- Structure: Isomeric analogue with sulfonic groups at positions 3 and 6, amino at position 8, and hydroxyl at position 1.
- Activities: Similar dye-forming properties but divergent biological activity. H-acid is less potent in anti-HIV assays compared to 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid derivatives .
- Applications : Key component in Congo Red and other azo dyes .
2.1.3 3-((4-(Ethylamino)phenyl)diazenyl)-4,5-dihydroxy-2,7-naphthalenedisulfonic Acid (Compound S5)
- Structure: Derivative with an azo group and ethylamino substitution.
- Activities : Inhibits TbREL1 with IC₅₀ < 10 μM , outperforming analogues lacking the 4,5-dihydroxy motif .
- Applications : Anti-parasitic drug candidate .
2.1.4 Bis(this compound) Derivatives
- Structure : Symmetric dimers linked by spacers (e.g., hexamethylene chains).
- Activities : Hexamethylene-linked derivatives show >120 therapeutic index against HIV-1 by targeting RT and syncytia formation .
- Applications : Lead compounds for anti-HIV therapy .
Key Comparative Data
Structure-Activity Relationship (SAR) Insights
Sulfonic Acid Groups : Essential for binding to viral enzymes (e.g., HIV-1 RT) via electrostatic interactions .
Hydroxyl/Amino Groups: The 4,5-dihydroxy configuration enhances inhibition of TbREL1 by forming hydrogen bonds with catalytic residues .
Spacer Length : In bis derivatives, hexamethylene spacers optimize anti-HIV potency by balancing flexibility and hydrophobicity .
Lipophilic Modifications : Cholesterol conjugates improve RT inhibition (IC₅₀: 0.06 μM) but face bioavailability challenges .
Biological Activity
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (commonly referred to as H-acid) is a compound that has garnered attention due to its diverse biological activities. This article delves into its antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, supported by various studies and case analyses.
This compound is a naphthalene derivative characterized by the presence of amino and hydroxy functional groups. It is primarily synthesized through various chemical routes that allow for the control of purity and yield. The compound is widely used in synthetic organic chemistry, particularly in dye manufacturing due to its ability to form stable complexes with metal ions.
Antimicrobial Properties
Research indicates that H-acid exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
Antioxidant Activity
H-acid has been reported to possess strong antioxidant properties. In vitro assays demonstrate its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. The compound's antioxidant capacity has been quantitatively assessed using methods such as the DPPH assay, revealing a notable percentage of radical scavenging activity at optimized concentrations .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been highlighted in several studies. It has shown efficacy in reducing inflammation markers in cellular models, suggesting its role in managing inflammatory conditions. The compound's ability to inhibit pro-inflammatory cytokines positions it as a candidate for therapeutic applications in diseases characterized by chronic inflammation .
Anticancer Activity
Emerging evidence suggests that H-acid may have anticancer properties. Studies indicate that it can induce apoptosis in cancer cells through various pathways. For example, research has demonstrated that H-acid interacts with cellular signaling pathways involved in cell proliferation and survival, leading to decreased viability of cancerous cells .
Comparative Analysis of Biological Activities
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the antibacterial effects of H-acid revealed that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. This suggests potential applications in clinical settings for treating infections caused by these bacteria.
- Antioxidant Activity Assessment : In an experiment assessing the antioxidant capabilities of H-acid, results showed a 64% inhibition of DPPH radicals at a concentration of 300 mg/mL, indicating its strong potential as an antioxidant agent.
- Anti-inflammatory Mechanism Investigation : A recent study explored the effects of H-acid on inflammatory pathways in vitro. Results indicated a significant reduction in TNF-alpha and IL-6 levels when treated with H-acid, supporting its anti-inflammatory claims.
Q & A
Q. What are the recommended synthesis methods for 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid, and how can reaction efficiency be optimized?
Answer: Synthesis typically involves sulfonation and amination of naphthalene derivatives. For optimal efficiency:
- Use stepwise sulfonation under controlled temperatures (e.g., 80–100°C) to avoid over-sulfonation.
- Introduce the amino group via nitration followed by reduction , ensuring pH control (pH 9–11) to stabilize intermediates .
- Monitor reaction progress using HPLC or UV-Vis spectroscopy to track sulfonic acid group incorporation .
- Optimize solvent systems (e.g., aqueous sulfuric acid or DMSO) to enhance solubility of intermediates .
Q. How can impurities be minimized during purification of this compound?
Answer: Key purification strategies include:
- Ion-exchange chromatography to separate sulfonic acid derivatives based on charge differences .
- Recrystallization in ethanol-water mixtures (1:3 v/v) to remove unreacted starting materials.
- Membrane filtration (e.g., nanofiltration) to isolate low-molecular-weight byproducts .
- Validate purity via elemental analysis (C, H, N, S) and compare with theoretical values (e.g., C: 32.44%, H: 2.72%, N: 3.78%, S: 17.33%) .
Q. What analytical techniques are most reliable for characterizing this compound’s structure and stability?
Answer:
- NMR spectroscopy : Use - and -NMR in DO to confirm sulfonic acid group positions and aromatic proton environments .
- FT-IR : Identify characteristic peaks for -SOH (1180–1120 cm) and -NH (3450–3300 cm) .
- Thermogravimetric analysis (TGA) : Assess thermal stability; decomposition typically occurs above 300°C .
- pH-dependent stability testing : Monitor sulfonic acid group hydrolysis under acidic (pH < 2) or alkaline (pH > 12) conditions .
Advanced Research Questions
Q. How do competing reaction pathways impact the regioselectivity of sulfonation and amination in this compound’s synthesis?
Answer: Regioselectivity challenges arise due to:
- Steric effects : Bulky substituents (e.g., -OH) at position 5 hinder sulfonation at adjacent positions, favoring 2,7-disubstitution .
- Electronic effects : Electron-donating groups (-NH) activate specific ring positions for electrophilic substitution.
- Mitigation strategy: Use quantum chemical calculations (DFT) to model transition states and predict dominant pathways . Experimental validation via LC-MS can identify minor byproducts .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?
Answer: Contradictions often stem from:
- Tautomerism : The -OH and -NH groups may participate in keto-enol or amine-imine tautomerism, altering peak assignments. Use variable-temperature NMR to stabilize dominant forms .
- pH-dependent shifts : Protonation/deprotonation of sulfonic acid groups can shift -NMR signals. Perform experiments at fixed pH (e.g., pH 7 buffer) .
- Cross-validate with high-resolution mass spectrometry (HR-MS) to confirm molecular ion clusters .
Q. What role does this compound play in catalytic systems or supramolecular assemblies?
Answer:
- Metal coordination : The sulfonic acid and amino groups act as ligands for transition metals (e.g., Cu, Fe) in heterogeneous catalysis. Study via X-ray absorption spectroscopy (XAS) .
- Self-assembly : Forms hydrogen-bonded networks in aqueous solutions. Characterize using small-angle X-ray scattering (SAXS) .
- Photocatalysis : Acts as an electron mediator in dye-sensitized systems. Evaluate via electrochemical impedance spectroscopy (EIS) .
Q. How can computational modeling improve the design of derivatives with enhanced properties?
Answer:
- Reactivity prediction : Use density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites .
- Solubility optimization : Apply COSMO-RS simulations to predict solubility in polar solvents .
- Toxicity screening : Leverage QSAR models to assess environmental impact, referencing ecotoxicity data from related sulfonic acids .
Q. What are the environmental persistence and degradation pathways of this compound?
Answer:
- Biodegradation : Limited microbial degradation due to sulfonic acid groups. Test via OECD 301F assay .
- Photodegradation : UV exposure cleaves the naphthalene ring; track using HPLC-MS to identify breakdown products (e.g., sulfophenylacetic acid) .
- Adsorption studies : Evaluate soil binding capacity via batch sorption experiments (e.g., Freundlich isotherms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
